3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid generally involves multi-step organic reactions:
Adamantyl Derivative Formation: : The first step involves the creation of an adamantyl derivative, specifically 1-adamantyl. This can be achieved through various chemical reactions, including Friedel-Crafts alkylation.
Thiazole Ring Formation: : The thiazole ring can be synthesized through condensation reactions involving appropriate starting materials like α-halocarbonyl compounds and thioamides.
Pyrazole Ring Formation: : The pyrazole ring is typically formed via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling Reactions: : These intermediate compounds are then coupled together using peptide coupling reagents, such as EDCI or DCC, under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial-scale production may utilize similar synthetic pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and catalytic processes may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole or thiazole rings, to introduce functional groups like hydroxyl or keto groups.
Reduction: : Reduction reactions may target the carboxylic acid or carbonyl functionalities, potentially converting them to alcohols or alkanes.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction or modification of substituents on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reducing Agents: : Common reducing agents are sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : These can range from halogenating agents (Br₂, Cl₂) to various nucleophiles (e.g., amines, alkoxides).
Major Products Formed from These Reactions
Oxidation and reduction reactions will primarily yield hydroxylated or reduced derivatives of the original compound. Substitution reactions will produce various substituted thiazole and pyrazole derivatives, depending on the reagents used.
Scientific Research Applications
The compound has extensive scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential role in biochemical pathways or as a molecular probe.
Medicine: : Explored for its therapeutic potential in drug development, especially due to the adamantyl group's known biological activity.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for this compound can vary depending on its specific application. Generally, it is believed to interact with biological macromolecules such as proteins or enzymes, altering their function. The adamantyl group is known for its ability to enhance membrane permeability, which could facilitate the compound's interaction with intracellular targets.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Uniqueness: : The presence of both adamantyl and thiazole groups in one molecule is relatively unique, offering a combination of rigidity and electronic properties that can be leveraged in various applications.
Similar Compounds
4-adamantanone
4-(1-adamantyl)-2-thiazolylamine
Pyrazole-4-carboxylic acid derivatives
This multifaceted compound shows a lot of promise across different scientific disciplines due to its unique structure and properties. What's your take on this compound's potential in drug development?
Properties
IUPAC Name |
3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-23-8-13(17(25)26)15(22-23)16(24)21-18-20-14(9-27-18)19-5-10-2-11(6-19)4-12(3-10)7-19/h8-12H,2-7H2,1H3,(H,25,26)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJQGHDQABUOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.